molecular formula C14H18O2 B2656618 1-[4-(Cyclohexyloxy)phenyl]ethan-1-one CAS No. 449190-86-7

1-[4-(Cyclohexyloxy)phenyl]ethan-1-one

Cat. No.: B2656618
CAS No.: 449190-86-7
M. Wt: 218.296
InChI Key: GJGQLSSWYVCCAT-UHFFFAOYSA-N
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Description

1-[4-(Cyclohexyloxy)phenyl]ethan-1-one is an organic compound with the molecular formula C14H18O2 and a molecular weight of 218.3 g/mol . It is characterized by the presence of a cyclohexyloxy group attached to a phenyl ring, which is further connected to an ethanone group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Cyclohexyloxy)phenyl]ethan-1-one typically involves the reaction of 4-hydroxyacetophenone with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Cyclohexyloxy)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-(Cyclohexyloxy)phenyl]ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Cyclohexyloxy)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Cyclohexyloxy)phenyl]ethan-1-one is unique due to the presence of the cyclohexyloxy group, which imparts distinct physicochemical properties and biological activities compared to its analogs. The cyclohexyloxy group may enhance the compound’s lipophilicity, stability, and ability to interact with specific molecular targets .

Properties

IUPAC Name

1-(4-cyclohexyloxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGQLSSWYVCCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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